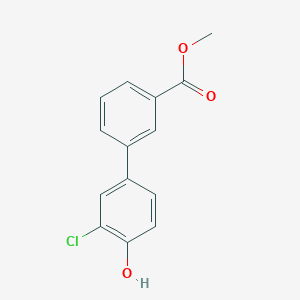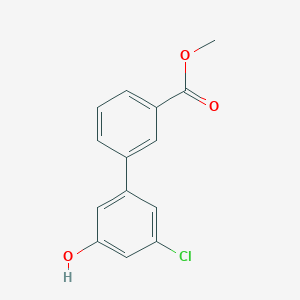
3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95% is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 147-149°C and a boiling point of 285-287°C. This compound is soluble in water and has a slight odor. 3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in the pharmaceutical, chemical and biological fields.
Wirkmechanismus
3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95% acts as an intermediate in the synthesis of various drugs and other compounds. It is believed to act as a nucleophile, which means it can form covalent bonds with other molecules. The compound also has the ability to form hydrogen bonds with other molecules, allowing it to act as a catalyst in various organic reactions.
Biochemical and Physiological Effects
3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it can be used as an intermediate in the synthesis of various drugs, which may have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95% in lab experiments is its high purity and low cost. Additionally, it is relatively easy to synthesize and can be used as a catalyst in various organic reactions. However, there are some limitations to its use in lab experiments. The compound is volatile and can be easily degraded by heat, light and air. Additionally, it is hygroscopic, meaning it absorbs moisture from the air, which can affect its stability.
Zukünftige Richtungen
There are many potential future directions for 3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95%. For example, it could be used in the synthesis of new drugs or compounds, or as a catalyst in more complex organic reactions. Additionally, further research could be done to explore the potential applications of this compound in other fields, such as biotechnology and materials science. Finally, research could be done to improve the synthesis and stability of this compound, as well as to develop new methods for its use in lab experiments.
Synthesemethoden
3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95% is synthesized using a two-step method. In the first step, 4-methoxycarbonylphenol is reacted with phosphorus oxychloride in the presence of anhydrous potassium carbonate to form the chlorinated intermediate. In the second step, the intermediate is treated with sodium hydroxide to produce 3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95%.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95% is a versatile compound that has a wide range of applications in the pharmaceutical, chemical and biological fields. It is used as an intermediate in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents and antibiotics. It is also used as a reagent in the synthesis of other compounds, such as dyes, pigments and fragrances. Additionally, 3-Chloro-5-(4-methoxycarbonylphenyl)phenol, 95% is used as a catalyst in various organic reactions.
Eigenschaften
IUPAC Name |
methyl 4-(3-chloro-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXANHLCOTLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686041 |
Source


|
| Record name | Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxycarbonylphenyl)phenol | |
CAS RN |
1262002-60-7 |
Source


|
| Record name | Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)

![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)

![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)






